molecular formula C10H13BO3 B1289918 (4-Butyrylphenyl)boronic acid CAS No. 186498-24-8

(4-Butyrylphenyl)boronic acid

Cat. No. B1289918
M. Wt: 192.02 g/mol
InChI Key: IGYWRXHZSLSNLZ-UHFFFAOYSA-N
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Description

(4-Butyrylphenyl)boronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis and materials science due to their ability to form reversible covalent bonds with various substrates, particularly diols. While the provided papers do not specifically discuss (4-Butyrylphenyl)boronic acid, they do provide insight into the general behavior and applications of boronic acids, which can be extrapolated to understand the properties and potential uses of (4-Butyrylphenyl)boronic acid.

Synthesis Analysis

Boronic acids, including (4-Butyrylphenyl)boronic acid, can be synthesized through various methods. Although the specific synthesis of (4-Butyrylphenyl)boronic acid is not detailed in the provided papers, boronic acids are typically synthesized through reactions involving organoboranes or borylation of aryl halides. The papers highlight the importance of substituents on the phenyl ring of boronic acids, which can influence the reactivity and stability of the boronic acid during synthesis and its subsequent applications .

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a trivalent boron atom bonded to two hydroxyl groups and an organic substituent. The presence of ortho-substituents on the phenyl ring can significantly affect the reactivity and interactions of the boronic acid. For example, the ortho-substituent in 2,4-bis(trifluoromethyl)phenylboronic acid prevents the coordination of amines to the boron atom, which is crucial for its catalytic activity in dehydrative amidation reactions .

Chemical Reactions Analysis

Boronic acids are known for their role in various chemical reactions, including catalysis and molecular self-assembly. They can catalyze reactions such as dehydrative condensation between carboxylic acids and amines, as well as esterification reactions . The reversible nature of the boronic acid-diol interaction is also fundamental in the design of self-assembled molecular structures, as it ensures the formation of thermodynamically stable structures and allows for error correction during assembly .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. The reversibility of their interactions with diols makes them ideal for constructing complex molecular architectures, including macrocycles, cages, dendritic structures, and polymers . The substituents on the phenyl ring can affect the solubility, stability, and reactivity of the boronic acid, which are important considerations for their practical applications in synthesis and materials science.

Scientific Research Applications

Boronic acids are increasingly utilized in diverse areas of research . Here are some general applications of boronic acids:

  • Sensing Applications

    • Field : Chemistry, Biochemistry
    • Application Summary : Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
    • Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection .
    • Results : Detection can be at the interface of the sensing material or within the bulk sample .
  • Biological Labelling

    • Field : Biochemistry, Molecular Biology
    • Application Summary : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling .
    • Methods of Application : This involves the use of boronic acids to label biological molecules, cells, or tissues .
    • Results : This can help in the study and understanding of biological systems .
  • Protein Manipulation and Modification

    • Field : Biochemistry, Molecular Biology
    • Application Summary : Boronic acids have been used for the manipulation and modification of proteins .
    • Methods of Application : This involves the use of boronic acids to modify proteins, potentially altering their function or properties .
    • Results : This can lead to new insights into protein function and behavior .
  • Separation Technologies

    • Field : Chemistry, Biochemistry
    • Application Summary : Boronic acids have been used in separation technologies .
    • Methods of Application : This involves the use of boronic acids in techniques such as chromatography to separate different molecules .
    • Results : This can improve the efficiency and effectiveness of separation processes .
  • Development of Therapeutics

    • Field : Medicinal Chemistry, Pharmacology
    • Application Summary : Boronic acids have been used in the development of therapeutics .
    • Methods of Application : This involves the use of boronic acids in the design and synthesis of potential drug molecules .
    • Results : This can lead to the development of new treatments for various diseases .
  • Reversible Click Reactions

    • Field : Chemical Biology, Supramolecular Chemistry
    • Application Summary : Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among reversible click reactions .
    • Methods of Application : This involves the use of boronic acids in reactions that can be reversed under certain conditions .
    • Results : This has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
  • Electrophoresis of Glycated Molecules

    • Field : Biochemistry, Molecular Biology
    • Application Summary : Boronic acids have been used for electrophoresis of glycated molecules .
    • Methods of Application : This involves the use of boronic acids in electrophoresis, a technique used to separate charged particles .
    • Results : This can improve the efficiency and effectiveness of electrophoresis processes .
  • Building Materials for Microparticles

    • Field : Material Science
    • Application Summary : Boronic acids have been used as building materials for microparticles for analytical methods .
    • Methods of Application : This involves the use of boronic acids in the creation of microparticles, which can be used in various analytical methods .
    • Results : This can lead to the development of new materials and analytical techniques .
  • Controlled Release of Insulin

    • Field : Biomedical Science, Pharmacology
    • Application Summary : Boronic acids have been used in polymers for the controlled release of insulin .
    • Methods of Application : This involves the use of boronic acids in the design and synthesis of polymers that can control the release of insulin .
    • Results : This can lead to improved treatments for diseases such as diabetes .
  • Interference in Signalling Pathways

    • Field : Biochemistry, Molecular Biology
    • Application Summary : Boronic acids have been used as biochemical tools for various purposes, including the interference in signalling pathways .
    • Methods of Application : This involves the use of boronic acids to interfere with cellular signalling pathways, potentially altering cell behavior .
    • Results : This can lead to new insights into cell function and behavior .
  • Enzyme Inhibition

    • Field : Biochemistry, Molecular Biology
    • Application Summary : Boronic acids have been used for enzyme inhibition .
    • Methods of Application : This involves the use of boronic acids to inhibit the activity of certain enzymes .
    • Results : This can lead to new insights into enzyme function and potential therapeutic applications .
  • Cell Delivery Systems

    • Field : Biomedical Science, Pharmacology
    • Application Summary : Boronic acids have been used in cell delivery systems .
    • Methods of Application : This involves the use of boronic acids in the design and synthesis of systems for delivering substances to cells .
    • Results : This can lead to improved treatments for various diseases .
  • Cross-Coupling Reactions

    • Field : Organic Chemistry
    • Application Summary : Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions .
    • Methods of Application : This involves the use of borinic acids in cross-coupling reactions, a common method for creating carbon-carbon bonds .
    • Results : This can lead to the synthesis of a wide range of organic compounds .
  • Catalysis

    • Field : Organic Chemistry
    • Application Summary : Borinic acids are also used in catalysis .
    • Methods of Application : This involves the use of borinic acids as catalysts in various chemical reactions .
    • Results : This can improve the efficiency and selectivity of these reactions .
  • Medicinal Chemistry

    • Field : Medicinal Chemistry
    • Application Summary : Borinic acids find use in medicinal chemistry .
    • Methods of Application : This involves the use of borinic acids in the design and synthesis of potential drug molecules .
    • Results : This can lead to the development of new treatments for various diseases .
  • Polymer Materials

    • Field : Material Science
    • Application Summary : Borinic acids are used in the creation of polymer materials .
    • Methods of Application : This involves the use of borinic acids in the synthesis of polymers, which can have a wide range of properties and applications .
    • Results : This can lead to the development of new materials with unique properties .
  • Optoelectronics Materials

    • Field : Material Science, Electronics
    • Application Summary : Borinic acids are used in the creation of optoelectronics materials .
    • Methods of Application : This involves the use of borinic acids in the synthesis of materials that interact with light, which can be used in various electronic devices .
    • Results : This can lead to the development of new optoelectronic devices with improved performance .
  • Reversible Click Chemistry

    • Field : Chemical Biology, Supramolecular Chemistry
    • Application Summary : Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among reversible click reactions .
    • Methods of Application : This involves the use of boronic acids in reactions that can be reversed under certain conditions .
    • Results : This has found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .

Safety And Hazards

4-Butyrylphenyl boronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

(4-butanoylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c1-2-3-10(12)8-4-6-9(7-5-8)11(13)14/h4-7,13-14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYWRXHZSLSNLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)CCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629665
Record name (4-Butanoylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Butyrylphenyl)boronic acid

CAS RN

186498-24-8
Record name (4-Butanoylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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